4-aminoadamantan-1-ol Hydrochloride
Overview
Description
4-Aminoadamantan-1-ol hydrochloride is a derivative of adamantane, which is a type of aminoadamantane compound. While the provided papers do not directly discuss 4-aminoadamantan-1-ol hydrochloride, they do provide insights into related adamantane derivatives and their applications. For instance, 1-adamantanamine hydrochloride, also known as amantadine, has been studied for its protective effect against influenza A2 infections in a family environment. The study demonstrated that early prophylactic treatment with amantadine significantly reduced the incidence of clinical influenza and serological evidence of infection among household contacts of index cases .
Synthesis Analysis
The synthesis of adamantane derivatives, such as 4-aminoadamantan-1-ol hydrochloride, often involves complex synthetic routes. Paper describes the synthesis of four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. The synthesis includes π route cyclisations to obtain substituted adamantanes, followed by conversion into acetamido-nitriles and subsequent hydrolysis to yield the amino acids. One of the isomers is prepared through a stereospecific nitrene insertion reaction. These synthetic routes highlight the intricate chemistry involved in producing adamantane derivatives and may provide a basis for the synthesis of 4-aminoadamantan-1-ol hydrochloride.
Molecular Structure Analysis
Adamantane derivatives are known for their unique cage-like molecular structure, which imparts stability and influences their chemical properties. The synthesis of stereoisomers, as discussed in paper , suggests that the spatial arrangement of substituents on the adamantane framework can be controlled to yield specific isomers. This control over stereochemistry is crucial for the biological activity of these compounds, as different isomers can have vastly different effects on biological systems.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of adamantane derivatives are indicative of the reactivity of these compounds. For example, the use of tosylmethyl isocyanide in the synthesis of acetamido-nitriles shows the versatility of adamantane chemistry. The reactions employed in the synthesis of adamantane derivatives must be carefully selected to maintain the integrity of the adamantane core while introducing the desired functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. The cage-like framework of adamantane provides a rigid and sterically demanding core that can influence the compound's solubility, melting point, and reactivity. The presence of an amino group, as in 4-aminoadamantan-1-ol hydrochloride, would likely affect the compound's ability to form salts and interact with biological molecules. The study on amantadine suggests that adamantane derivatives can have significant biological activity, which is a direct consequence of their physical and chemical properties.
Safety And Hazards
The safety data sheet for a similar compound, Cis-4-Aminoadamantan-1-ol hydrochloride, suggests the following precautions :
Relevant Papers One relevant paper is a patent titled “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride .
properties
IUPAC Name |
4-aminoadamantan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPNQFVPHYHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminoadamantan-1-ol Hydrochloride | |
CAS RN |
62075-23-4, 20098-19-5 | |
Record name | trans-4-Amino-1-adamantanol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-aminoadamantan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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